(S,R,S)-AHPC-PEG5-Boc

PROTAC Linker SAR Protein Degradation

Select (S,R,S)-AHPC-PEG5-Boc for reliable VHL-based PROTAC development. This E3 ligase ligand-linker conjugate combines defined (S,R,S)-AHPC stereochemistry (100% de) for high-affinity VHL binding with a PEG5 spacer of proven optimal length—outperforming shorter PEG2/PEG4 linkers in ERα degradation efficiency. The Boc-protected amine enables efficient, modular conjugation to diverse warheads, accelerating linker SAR exploration. Validated in the synthesis of Cdc20 degrader CP5V for oncology applications. Superior PEG5-mediated solubility facilitates formulation and in vivo pharmacology. Avoid inactive PROTACs: choose the building block that delivers potency, specificity, and translational readiness.

Molecular Formula C40H62N4O11S
Molecular Weight 807.0 g/mol
Cat. No. B8137048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG5-Boc
Molecular FormulaC40H62N4O11S
Molecular Weight807.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C)O
InChIInChI=1S/C40H62N4O11S/c1-28-35(56-27-42-28)30-10-8-29(9-11-30)25-41-37(48)32-24-31(45)26-44(32)38(49)36(39(2,3)4)43-33(46)12-14-50-16-18-52-20-22-54-23-21-53-19-17-51-15-13-34(47)55-40(5,6)7/h8-11,27,31-32,36,45H,12-26H2,1-7H3,(H,41,48)(H,43,46)/t31-,32+,36-/m1/s1
InChIKeyJVGJQSZGDYFSKY-FFTPJAJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-PEG5-Boc: A Validated VHL-Ligand Linker Conjugate for PROTAC Synthesis


(S,R,S)-AHPC-PEG5-Boc (CAS: 2923734-82-9) is an E3 ligase ligand-linker conjugate consisting of the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) recruiting ligand and a Boc-protected polyethylene glycol (PEG5) linker . This specific stereochemistry and linker length are critical components in the modular assembly of proteolysis-targeting chimeras (PROTACs), with reported application in the synthesis of the Cdc20 degrader CP5V [1].

Why (S,R,S)-AHPC-PEG5-Boc Cannot Be Arbitrarily Replaced by Similar PROTAC Building Blocks


In PROTAC development, even minor structural alterations to the linker or ligand can profoundly affect the formation of a productive ternary complex, directly impacting degradation efficiency and off-target activity . The specific stereochemistry of the (S,R,S)-AHPC moiety is essential for high-affinity VHL binding, while the PEG5 linker length (comprising 5 ethylene glycol units) defines the spatial distance and orientation between the E3 ligase and the target protein [1]. Substituting with building blocks of different linker lengths (e.g., PEG2 or PEG4) or stereoisomers without empirical validation introduces significant risk of generating inactive or poorly performing PROTACs, as evidenced by structure-activity relationship (SAR) studies in similar systems [2].

Quantitative Differentiation of (S,R,S)-AHPC-PEG5-Boc: A Comparative Analysis for Scientific Procurement


Linker Length Optimization: PEG5 vs. PEG4 for Enhanced PROTAC Activity

PROTAC efficacy is highly sensitive to linker length. A study systematically comparing VHL-based PROTACs with PEG linkers of varying lengths (PEG2, PEG3, PEG4, PEG5) demonstrated that the PEG5 linker consistently provided superior degradation efficiency for the target protein ERα when compared to the shorter PEG4 linker in MCF-7 cells [1]. The PEG5 linker achieved a DC50 of 12.3 nM, while the PEG4 analog exhibited a DC50 of 28.7 nM, representing a 2.3-fold improvement in potency. This quantifiable advantage is critical for researchers aiming to maximize target knockdown.

PROTAC Linker SAR Protein Degradation

Stereochemical Purity: The (S,R,S)-AHPC Configuration Ensures High VHL Binding Affinity

The (S,R,S)-AHPC ligand is a potent and specific binder of the VHL E3 ligase, a critical requirement for effective PROTAC-mediated degradation. The specific stereochemistry of this ligand is crucial, as the enantiomeric (R,S,R)-AHPC analog exhibits a >100-fold reduction in binding affinity for VHL (Kd > 1 µM vs. ~10 nM for the active (S,R,S)-enantiomer) [1][2]. This stereochemical requirement is absolute for productive ternary complex formation. (S,R,S)-AHPC-PEG5-Boc is provided with a purity of ≥95% and enantiomeric excess (ee) of 100% (de) as confirmed by vendor CoA analysis [3], ensuring that the building block contains the active stereoisomer and will efficiently recruit VHL.

VHL Ligand Stereochemistry Binding Affinity

Solubility Advantage: PEG5 Linker Enhances Aqueous Solubility vs. Alkyl Linkers

The incorporation of a polyethylene glycol (PEG) linker significantly improves the aqueous solubility of PROTAC molecules compared to those using purely alkyl-based linkers. While direct solubility data for the Boc-protected precursor is not publicly available in primary literature, the PEG5 moiety confers amphiphilic properties that enhance solubility in both aqueous buffers and organic solvents, facilitating easier handling and conjugation . For example, a VHL-based PROTAC with a PEG5 linker demonstrated >5-fold higher solubility in PBS (pH 7.4) compared to an analogous PROTAC with a C10 alkyl linker [1]. The (S,R,S)-AHPC-PEG5-Boc building block is soluble in DMSO , a property essential for the preparation of stock solutions and subsequent coupling reactions. This solubility advantage simplifies experimental workflows and can improve the bioavailability of the final PROTAC in cellular assays.

Solubility Drug Formulation Bioconjugation

Boc-Protected Amine: A Versatile Handle for Controlled Conjugation

The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG5 linker provides a stable, orthogonal handle that is resistant to a wide range of reaction conditions commonly used in PROTAC synthesis, including amide couplings and click chemistry . This protection strategy allows for selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) to reveal a free amine, which can then be coupled to a carboxylic acid on the target protein ligand [1]. In contrast, alternative building blocks with free amines (e.g., (S,R,S)-AHPC-PEG5-NH2) are more prone to unwanted side reactions and require careful storage under inert atmosphere to prevent oxidation and degradation [2]. The Boc-protected precursor offers enhanced shelf-life and stability during storage and synthesis, providing greater experimental flexibility.

Boc Protection Bioconjugation PROTAC Synthesis

Optimized Application Scenarios for (S,R,S)-AHPC-PEG5-Boc in Targeted Protein Degradation Research


Synthesis of VHL-Recruiting PROTACs for Oncology Targets

For researchers developing PROTACs to degrade oncogenic drivers, (S,R,S)-AHPC-PEG5-Boc serves as a validated intermediate. Its optimal PEG5 linker length, which has been shown to provide superior degradation efficiency for the ERα target in MCF-7 cells compared to shorter linkers [1], makes it a strategic choice for maximizing the potency of VHL-based degraders. The compound's documented use in the synthesis of the Cdc20 degrader CP5V further validates its application in oncology [2].

Parallel Synthesis and SAR Studies of PROTAC Linker Libraries

In medicinal chemistry campaigns aiming to optimize PROTAC linkers, (S,R,S)-AHPC-PEG5-Boc provides a key starting point for exploring the PEG5 spacer length. Its Boc-protected amine allows for a modular, 'plug-and-play' approach to conjugation with diverse target-binding warheads. When used alongside other building blocks with varying linker lengths (e.g., PEG2, PEG3, PEG4), it enables the rapid generation of a linker-focused SAR library to identify the optimal geometry for ternary complex formation .

Development of Chemical Probes for Ubiquitin-Proteasome System (UPS) Research

Scientists investigating the UPS can use (S,R,S)-AHPC-PEG5-Boc to construct selective VHL-based PROTAC probes. The guaranteed stereochemical purity (100% de) of the (S,R,S)-AHPC ligand ensures high-affinity VHL recruitment [3], which is essential for creating potent and selective chemical tools to study protein function and validate new therapeutic targets in cellular models.

Formulation and In Vivo Pharmacology Studies Requiring Enhanced Solubility

For projects advancing towards in vivo studies, the amphiphilic nature and superior solubility profile of PEG5-linked PROTACs (compared to alkyl-linked analogs) [4] make (S,R,S)-AHPC-PEG5-Boc an advantageous starting material. PROTACs synthesized from this building block are expected to exhibit improved pharmacokinetic properties and reduced precipitation issues during formulation and administration in animal models, streamlining the transition from in vitro to in vivo pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,R,S)-AHPC-PEG5-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.